Vapor Pressure: A 56-Fold Difference in Volatility Drives Application-Specific Suitability
The vapor pressure of 2-acetyl-3,5-dimethylpyrazine is substantially higher than that of its close analog, 2-acetyl-3-methylpyrazine, indicating significantly greater volatility and a distinct release profile in applications involving heat or long shelf-life [1].
| Evidence Dimension | Vapor Pressure |
|---|---|
| Target Compound Data | 3 mm Hg at 20 °C |
| Comparator Or Baseline | 2-Acetyl-3-methylpyrazine: 0.0533 mm Hg at 25 °C [1] |
| Quantified Difference | ~56-fold higher vapor pressure for 2-acetyl-3,5-dimethylpyrazine |
| Conditions | Measured and estimated vapor pressure values (EPI Suite v4.11) |
Why This Matters
This marked difference in vapor pressure dictates that 2-acetyl-3,5-dimethylpyrazine is the preferred choice for applications requiring a more potent and rapid headspace impact, such as in baked goods, coffee, or roasted nut flavors, whereas the less volatile 2-acetyl-3-methylpyrazine may be better suited for applications where a sustained, background note is desired.
- [1] RIFM. (2023). RIFM fragrance ingredient safety assessment, 2-acetyl-3-methylpyrazine, CAS Registry number 23787-80-6. Food and Chemical Toxicology. View Source
